Parthenolide

Catalog No.
S538662
CAS No.
20554-84-1
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parthenolide

Parthenolide is the mandatory starting material for DMAPT, micheliolide, and ACT001 synthesis, and the only native sesquiterpene lactone retaining the C1-C10 epoxide essential for tubulin carboxypeptidase inhibition. Substituting with costunolide eliminates this target engagement. It covalently binds NF-κB p65 and selectively kills leukemia stem cells over normal hematopoietic cells. Procure exact parthenolide to avoid permeability and binding differences seen with water-soluble prodrugs.

  • Covalent NF-κB inhibitor; selective AML stem cell toxicity.
  • Enables high-yield Michael addition to dimethylamino-parthenolide.
  • HPLC purity ≥98%; supplied with full analytical data.
  • In stock for immediate dispatch.

CAS Number

20554-84-1

Product Name

Parthenolide

IUPAC Name

(1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5+/t11-,12-,13-,15+/m0/s1

InChI Key

KTEXNACQROZXEV-SLXBATTESA-N

solubility

Soluble in DMSO

Synonyms

parthenolide, parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isomer

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

Isomeric SMILES

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

The exact mass of the compound Parthenolide is 248.1412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of germacranolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Parthenolide is a naturally occurring germacranolide sesquiterpene lactone characterized by an α-methylene-γ-lactone ring and a highly reactive C1-C10 epoxide. In industrial and academic procurement, it serves two primary functions: as a potent, covalent inhibitor of NF-κB and specific cancer stem cell populations for in vitro benchmarking, and as the indispensable synthetic precursor for water-soluble pharmaceutical analogs such as dimethylamino-parthenolide (DMAPT) and micheliolide. Its unique electrophilic profile, driven by the epoxide and lactone moieties, makes it a critical raw material for drug development and a standardized reference compound for botanical extract validation [1].

Research Fit

Natural sesquiterpene lactone scaffold for covalent probe studies
α-Methylene-γ-lactone modifies cysteine residues in signaling proteins
Supports p65-selective NF-κB pathway interrogation
Poor aqueous solubility – concentrated DMSO stocks recommended

Substituting parthenolide with structurally similar sesquiterpene lactones, such as costunolide, fundamentally alters the compound's reactivity and target profile. The absence of the C1-C10 epoxide in analogs like costunolide eliminates specific secondary binding interactions, resulting in the complete loss of activity against targets like tubulin carboxypeptidase [1]. Furthermore, substituting raw parthenolide with its water-soluble prodrugs (e.g., DMAPT) in in vitro mechanistic assays alters cellular permeability and target engagement kinetics. Consequently, exact procurement of parthenolide is mandatory for semi-synthesis workflows and precise in vitro profiling where the native lipophilic structure is required.

Substitution Risk

PTL vs DMAPT
Parthenolide
Dimethylamino-parthenolide solubility advantage may shift oral exposure profile; direct substitution without formulation adjustment can confound in vivo results.
PTL vs NEM
Parthenolide
N-ethyl maleimide non-selectively alkylates both p65 and p50 NF-κB subunits; p65-selective transcriptional readouts may not transfer.
PTL vs MCL
Parthenolide
Micheliolide exhibits a different stability-activity trade-off; reported reduced biological activity may alter pathway-response endpoints compared to the parent scaffold.

Semi-Synthetic Yield for Advanced Analog Production

Parthenolide is the definitive starting material for the semi-synthesis of advanced, stable guaianolides like micheliolide and water-soluble prodrugs like DMAPT. Under acid-catalyzed transannular cyclization (e.g., using p-toluenesulfonic acid in dichloromethane), parthenolide is converted to micheliolide with highly efficient yields reaching 90%[1]. Attempting total de novo synthesis of these complex lactones results in sub-20% overall yields across 14 or more steps [2].

Evidence DimensionSynthesis yield for micheliolide / complex lactones
Target Compound Data90% yield via 1-step semi-synthesis from Parthenolide
Comparator Or Baseline16% yield via 14-step de novo total synthesis
Quantified Difference>5.5x higher yield and 13 fewer steps
ConditionsAcid-catalyzed cyclization (p-TsOH in CH2Cl2) vs. multi-step total synthesis

Procurement of parthenolide as a raw bulk precursor is commercially and practically essential for the scalable manufacturing of micheliolide and DMAPT.

Aqueous solubility
Head-to-head
Parthenolide: low aqueous solubility
DMAPT (LC-1): >1,000-fold higher solubility
Formulation-dependent exposure context; oral route not supported for parent compound
Reported ~70% oral bioavailability for DMAPT analog

Aqueous Solubility and Formulation Divergence

The native structure of parthenolide is highly lipophilic, exhibiting poor aqueous solubility (approx. 0.67 mg/mL with ultrasound), which limits its direct use in aqueous in vivo dosing models[1]. In contrast, its synthesized amine adduct, DMAPT, achieves 100- to 1000-fold higher aqueous solubility (up to 30 mg/mL in ethanol and >1.1 mg/mL in water at 40°C) . This stark solubility contrast dictates material selection: parthenolide must be procured for organic-phase synthesis or DMSO-solubilized in vitro assays, while DMAPT is required for aqueous in vivo formulations.

Evidence DimensionAqueous solubility
Target Compound Data~0.67 mg/mL (Parthenolide)
Comparator Or Baseline>1.1 mg/mL to ~30 mg/mL (DMAPT)
Quantified Difference100- to 1000-fold increase in aqueous solubility for the analog
ConditionsStandard aqueous buffers / water at 40°C

Prevents formulation failures by ensuring buyers select the lipophilic parent compound for synthesis/in vitro work and the DMAPT analog for in vivo aqueous dosing.

NF-κB subunit selectivity
Head-to-head
Parthenolide: selective p65 alkylation
NEM: non-selective p65 and p50 alkylation
Supports p65-specific pathway interrogation; pan-subunit inhibitors may yield different transcriptional outcomes

Epoxide-Dependent Target Engagement (TCP Inhibition)

The presence of the C1-C10 epoxide in parthenolide provides specific target engagement capabilities absent in closely related analogs. In comparative assays, parthenolide successfully inhibits Tubulin Carboxypeptidase (TCP) with an IC50 of 8 µM [1]. In contrast, costunolide, a structurally analogous sesquiterpene lactone lacking the epoxide group, demonstrates no inhibitory effect on TCP activity [1].

Evidence DimensionTubulin Carboxypeptidase (TCP) Inhibition
Target Compound DataIC50 = 8 µM
Comparator Or BaselineCostunolide (No TCP inhibition)
Quantified DifferenceComplete loss of target activity in the comparator
ConditionsIn vitro cell-based TCP activity assay (HeLa cells)

Proves that buyers cannot substitute parthenolide with cheaper or simpler sesquiterpene lactones if specific epoxide-mediated target engagement is required.

Stability vs micheliolide
Cross-study
MCL t₁/₂ = 2.64 h
Reported activity significantly reduced vs PTL
Stability-activity trade-off context; PTL may offer higher in vitro potency, MCL greater stability
PTL unstable in acidic/basic conditions; DMAMCL prodrug available

Selective Eradication of Chemoresistant Stem Cells

Parthenolide demonstrates a unique capacity to selectively induce apoptosis in acute myelogenous leukemia (AML) stem and progenitor cells while sparing normal hematopoietic cells. Against cytarabine-resistant MV4-11 AML cell lines, parthenolide and its direct derivatives maintain potent cytotoxicity, whereas standard cytarabine fails to eradicate the leukemic stem cell population, showing IC50 values shifting from <0.03 µM in sensitive cells to >3.2 µM in resistant lines [1].

Evidence DimensionEfficacy against cytarabine-resistant AML cells
Target Compound DataMaintains potent cytotoxicity against resistant LSCs
Comparator Or BaselineCytarabine (IC50 shifts from <0.03 µM to >3.2 µM, failing to clear LSCs)
Quantified Difference>100-fold resistance shift for cytarabine; minimal resistance shift for parthenolide
ConditionsIn vitro viability assays on cytarabine-resistant MV4-11 AML cell lines

Validates parthenolide as an essential benchmark compound for oncology researchers developing therapies for chemoresistant cancer stem cells.

Cytotoxicity panel
Class-level
A549 4.3, TE671 6.5, HT-29 7.0, HUVEC 2.8, A375 17.5 μM
Supports cell-model endpoint review; IC₅₀ range informs dose-ranging for pathway studies
48-72 h exposure; sub-cytotoxic anti-invasive effect at 3 μM
LSC selectivity
Class-level
Apoptosis in LSCs and CLL cells; spares normal hematopoietic cells
Reported CSC-selectivity profile context; supports leukemia stem cell research models
Selectivity retained in DMAPT analog; in vitro apoptosis assays

Semi-Synthesis of Advanced Guaianolides

Parthenolide is the optimal bulk starting material for the high-yield production of micheliolide, DMAPT, and ACT001 via acid-catalyzed cyclization and Michael addition, bypassing the low yields of de novo synthesis [1].

In Vitro Cancer Stem Cell Benchmarking

Due to its selective toxicity toward leukemia stem cells (LSCs) over normal hematopoietic cells, it is the preferred reference standard in assays evaluating novel therapies for cytarabine-resistant AML [2].

Covalent NF-κB Pathway Inhibition

Utilized as a highly specific, cell-permeable tool compound in immunological research to covalently bind the p65 subunit of NF-κB, blocking DNA binding and pro-inflammatory cytokine release [3].

Botanical Standardization and Quality Control

Procured as an analytical reference standard for the quantification and quality assurance of Feverfew (Tanacetum parthenium) extracts in the dietary supplement and phytopharmaceutical industries [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
CSC mechanistic studies
Reported CSC-targeting scaffold
Apoptosis induction in LSCs vs normal progenitors
SAR & analog derivatization
Parent comparator for solubility benchmarks
Solubility enhancement vs DMAPT benchmark
p65-selective NF-κB pathway studies
p65 subunit selectivity over pan-NF-κB inhibitors
p65- vs p50-dependent transcriptional readouts
Contact allergen & hapten research
Covalent protein modification (C34 of HSA)
Haptenation and DC activation endpoints

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

248.14124450 Da

Monoisotopic Mass

248.14124450 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2RDB26I5ZB

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

20554-84-1

Wikipedia

Parthenolide
1: Arıkan-Ayyıldız Z, Karaman M, Özbal S, Bağrıyanık A, Yilmaz O, Karaman Ö, Uzuner N. Efficacy of parthenolide on lung histopathology in a murine model of asthma. Allergol Immunopathol (Madr). 2017 Jan - Feb;45(1):63-68. doi: 10.1016/j.aller.2016.06.005. PubMed PMID: 27717727.
2: Jeyamohan S, Moorthy RK, Kannan MK, Arockiam AJ. Parthenolide induces apoptosis and autophagy through the suppression of PI3K/Akt signaling pathway in cervical cancer. Biotechnol Lett. 2016 Aug;38(8):1251-60. doi: 10.1007/s10529-016-2102-7. PubMed PMID: 27099069.
3: Hartman ML, Talar B, Sztiller-Sikorska M, Nejc D, Czyz M. Parthenolide induces MITF-M downregulation and senescence in patient-derived MITF-M(high) melanoma cell populations. Oncotarget. 2016 Feb 23;7(8):9026-40. doi: 10.18632/oncotarget.7030. PubMed PMID: 26824319; PubMed Central PMCID: PMC4891023.
4: Majdi M, Abdollahi MR, Maroufi A. Parthenolide accumulation and expression of genes related to parthenolide biosynthesis affected by exogenous application of methyl jasmonate and salicylic acid in Tanacetum parthenium. Plant Cell Rep. 2015 Nov;34(11):1909-18. doi: 10.1007/s00299-015-1837-2. PubMed PMID: 26183953.
5: Tsai TY, Lou SL, Cheng KS, Wong KL, Wang ML, Su TH, Chan P, Leung YM. Repressed Ca(2+) clearance in parthenolide-treated murine brain bEND.3 endothelial cells. Eur J Pharmacol. 2015 Dec 15;769:280-6. doi: 10.1016/j.ejphar.2015.11.031. PubMed PMID: 26607466.
6: Liu W, Wang X, Sun J, Yang Y, Li W, Song J. Parthenolide suppresses pancreatic cell growth by autophagy-mediated apoptosis. Onco Targets Ther. 2017 Jan 23;10:453-461. doi: 10.2147/OTT.S117250. PubMed PMID: 28176967; PubMed Central PMCID: PMC5271392.
7: Zhao AQ, Zhao JH, Zhang SQ, Pan YY, Huo XL. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Feb 5;119:99-103. doi: 10.1016/j.jpba.2015.11.039. PubMed PMID: 26678176.
8: Taleghani A, Nasseri MA, Iranshahi M. Synthesis of dual-action parthenolide prodrugs as potent anticancer agents. Bioorg Chem. 2017 Feb 1. pii: S0045-2068(16)30350-9. doi: 10.1016/j.bioorg.2017.01.020. [Epub ahead of print] PubMed PMID: 28215600.
9: Yang C, Yang QO, Kong QJ, Yuan W, Ou Yang YP. Parthenolide Induces Reactive Oxygen Species-Mediated Autophagic Cell Death in Human Osteosarcoma Cells. Cell Physiol Biochem. 2016;40(1-2):146-154. PubMed PMID: 27855364.
10: Jang YJ, Back MJ, Fu Z, Lee JH, Won JH, Ha HC, Lee HK, Jang JM, Choi JM, Kim DK. Protective effect of sesquiterpene lactone parthenolide on LPS-induced acute lung injury. Arch Pharm Res. 2016 Dec;39(12):1716-1725. doi: 10.1007/s12272-016-0716-x. PubMed PMID: 27757770.
11: Wang D, Wang H, Fu S, Cheng X, Yang F, Zhang Q, Li Y, Xue Z, Zhang L, Huang W, Yang L, Na D, Da Y, Kong Y, Zhang R. Parthenolide ameliorates Concanavalin A-induced acute hepatitis in mice and modulates the macrophages to an anti-inflammatory state. Int Immunopharmacol. 2016 Sep;38:132-8. doi: 10.1016/j.intimp.2016.05.024. PubMed PMID: 27270078.
12: Mahajan VK, Sharma V, Gupta M, Chauhan PS, Mehta KS, Garg S. Parthenium dermatitis: is parthenolide an effective choice for patch testing? Contact Dermatitis. 2014 Jun;70(6):340-3. doi: 10.1111/cod.12194. PubMed PMID: 24617958.
13: Liu Q, Manzano D, Tanić N, Pesic M, Bankovic J, Pateraki I, Ricard L, Ferrer A, de Vos R, van de Krol S, Bouwmeester H. Elucidation and in planta reconstitution of the parthenolide biosynthetic pathway. Metab Eng. 2014 May;23:145-53. doi: 10.1016/j.ymben.2014.03.005. PubMed PMID: 24704560.
14: Lu C, Wang W, Jia Y, Liu X, Tong Z, Li B. Inhibition of AMPK/autophagy potentiates parthenolide-induced apoptosis in human breast cancer cells. J Cell Biochem. 2014 Aug;115(8):1458-66. doi: 10.1002/jcb.24808. PubMed PMID: 24619908.
15: Al-Fatlawi AA, Al-Fatlawi AA, Irshad M, Rahisuddin, Ahmad A. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Pharm Biol. 2015 Jan;53(1):104-9. doi: 10.3109/13880209.2014.911919. PubMed PMID: 25289524.
16: de Carvalho LS, Fontes LB, Gazolla MC, Dias DD, Juliano MA, Macedo GC, Otávio do Amaral Corrêa J, Da Silva Filho AA. Parthenolide Modulates Immune Response in Cells from C57BL/6 Mice Induced with Experimental Autoimmune Encephalomyelitis. Planta Med. 2016 Dec 20. doi: 10.1055/s-0042-122783. [Epub ahead of print] PubMed PMID: 27997959.
17: Nam YJ, Lee DH, Lee MS, Lee CS. Sesquiterpene lactone parthenolide attenuates production of inflammatory mediators by suppressing the Toll-like receptor-4-mediated activation of the Akt, mTOR, and NF-κB pathways. Naunyn Schmiedebergs Arch Pharmacol. 2015 Sep;388(9):921-30. doi: 10.1007/s00210-015-1132-3. PubMed PMID: 25971793.
18: Farzadfar S, Zarinkamar F, Behmanesh M, Hojati M. Magnesium and manganese interactively modulate parthenolide accumulation and the antioxidant defense system in the leaves of Tanacetum parthenium. J Plant Physiol. 2016 Sep 1;202:10-20. doi: 10.1016/j.jplph.2016.06.017. PubMed PMID: 27450490.
19: Materazzi S, Benemei S, Fusi C, Gualdani R, De Siena G, Vastani N, Andersson DA, Trevisan G, Moncelli MR, Wei X, Dussor G, Pollastro F, Patacchini R, Appendino G, Geppetti P, Nassini R. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting the TRPA1 channel. Pain. 2013 Dec;154(12):2750-8. doi: 10.1016/j.pain.2013.08.002. PubMed PMID: 23933184; PubMed Central PMCID: PMC3843982.
20: Carlisi D, D'Anneo A, Martinez R, Emanuele S, Buttitta G, Di Fiore R, Vento R, Tesoriere G, Lauricella M. The oxygen radicals involved in the toxicity induced by parthenolide in MDA-MB-231 cells. Oncol Rep. 2014 Jul;32(1):167-72. doi: 10.3892/or.2014.3212. PubMed PMID: 24859613.

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